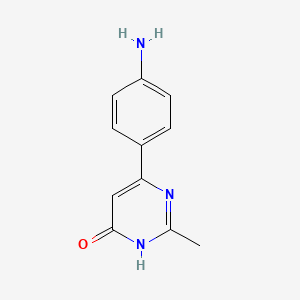

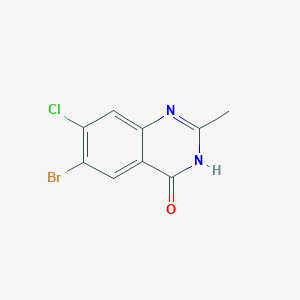

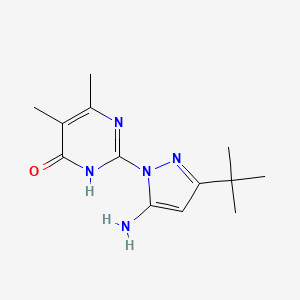

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one

Vue d'ensemble

Description

The compound “2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is also known as Linagliptin . It is an oral, highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) and is used for the treatment of adults with type 2 diabetes mellitus . Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4, thereby preventing the degradation of the incretin hormones .

Physical And Chemical Properties Analysis

Linagliptin has a melting point of 202 ºC, a boiling point of 661.2±65.0 °C (Predicted), and a density of 1.39 . It is sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol, and has a pKa of 10.01±0.20 (Predicted) .Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing complex molecules, including pyranopyrimidine scaffolds, which are vital for medicinal and pharmaceutical applications. The review by Parmar, Vala, and Patel (2023) highlights the significance of these catalysts in creating substituted pyranopyrimidine derivatives through a one-pot multicomponent reaction. This synthesis approach is critical for developing lead molecules with potential therapeutic applications, emphasizing the broad catalytic applications of hybrid catalysts in medicinal chemistry Parmar, Vala, & Patel, 2023.

Spiropiperidines in Drug Discovery

Spiropiperidines, featuring piperidine structures, have gained attention in drug discovery due to their three-dimensional chemical space exploration. Griggs, Tape, and Clarke (2018) review the methodologies for constructing spiropiperidines, highlighting their synthesis strategies and applications in drug discovery. This emphasizes the structural diversity and synthetic accessibility of piperidine derivatives, including those related to "2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one," showcasing their potential in developing new therapeutic agents Griggs, Tape, & Clarke, 2018.

Pharmacogenetics in Therapy Personalisation

The study of pharmacogenetics offers insights into therapy personalization, especially concerning antifolate and fluoropyrimidine-based therapies. De Mattia and Toffoli (2009) discuss the impact of MTHFR polymorphisms on the efficacy and toxicity of such treatments. This research area directly relates to the molecular interactions and therapeutic implications of pyrimidine derivatives, underscoring the importance of genetic factors in drug response and personalizing treatments based on genetic makeup De Mattia & Toffoli, 2009.

Mécanisme D'action

Target of Action

The compound, also known as Linagliptin , is a highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a protein that in humans is encoded by the DPP4 gene. It is involved in glucose metabolism and plays a significant role in the condition of type 2 diabetes mellitus .

Mode of Action

Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4 . This inhibition prevents the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic peptide . By selectively targeting DPP-4, linagliptin potentially causes a more physiologically based control of glucose-dependent postprandial glucose excursions and of fasting blood glucose .

Biochemical Pathways

The biochemical pathway affected by Linagliptin is the incretin pathway . Incretin hormones are a group of metabolic hormones that stimulate a decrease in blood glucose levels. Incretins are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .

Pharmacokinetics

Linagliptin shows modest oral bioavailability, and it is rapidly absorbed . The maximum plasma concentration at steady state is reached on average 1.5 hours after administration of linagliptin 5 mg, once daily . Linagliptin half-life is 131 hours . No relevant food effects were observed on the absorption profile of linagliptin .

Result of Action

The molecular and cellular effects of Linagliptin’s action result in the lowering of blood glucose levels . By inhibiting DPP-4 and preventing the degradation of incretin hormones, Linagliptin increases the secretion of insulin and decreases the release of glucagon by the alpha cells of the islets of Langerhans . This results in a decrease in blood glucose levels .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the degradation of incretin hormones .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatic stellate cells, it has been observed to inhibit the expression of collagen and reduce the content of hydroxyproline, indicating its potential anti-fibrotic activity . Additionally, it affects glucose metabolism by enhancing insulin secretion and reducing glucagon levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels. Furthermore, the compound has been shown to interact with other proteins involved in cell signaling pathways, thereby modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance glucose metabolism and improve insulin sensitivity . At high doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other cofactors that regulate glucose metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, thereby modulating cellular responses and biochemical pathways .

Propriétés

IUPAC Name |

2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14/h5,8H,2-4,6,11H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJHQMCXJOFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

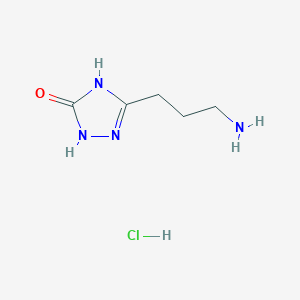

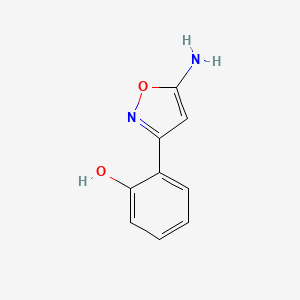

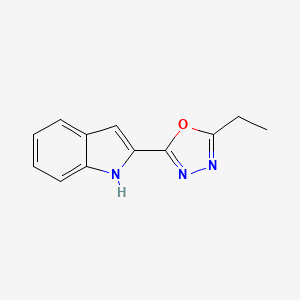

![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)

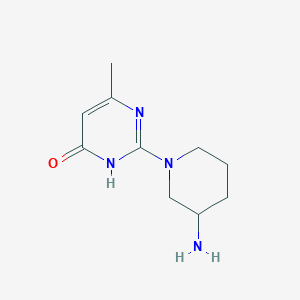

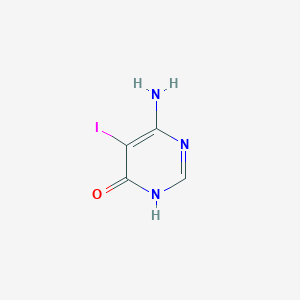

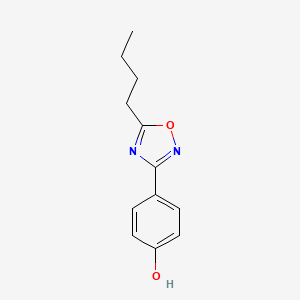

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)

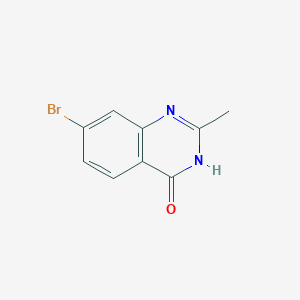

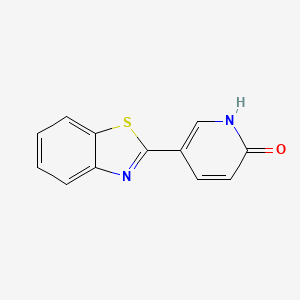

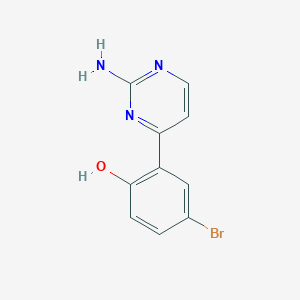

![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)